molecular formula C10H8N2O3 B2750496 5-nitro-2-(1H-pyrrol-1-yl)phenol CAS No. 106981-64-0

5-nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B2750496
CAS No.: 106981-64-0
M. Wt: 204.185
InChI Key: DZDJALIVRCUNIY-UHFFFAOYSA-N
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Description

5-Nitro-2-(1H-pyrrol-1-yl)phenol is a nitro-substituted phenolic compound featuring a pyrrole moiety at the ortho position relative to the hydroxyl group. Its molecular formula is C₁₀H₈N₂O₃, with a calculated molecular weight of 204.18 g/mol. The structure comprises a phenol core (C₆H₅OH) modified with a nitro (-NO₂) group at position 5 and a 1H-pyrrol-1-yl substituent at position 2. The nitro group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group compared to unsubstituted phenol.

Applications of such compounds are often explored in pharmaceutical and agrochemical research due to the bioactivity of pyrrole and nitro groups.

Properties

IUPAC Name

5-nitro-2-pyrrol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDJALIVRCUNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Nitro-2-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-2-(1H-pyrrol-1-yl)phenol has been investigated for its pharmacological properties, particularly as an inhibitor of certain enzymes and pathways associated with diseases.

1.1. Enzyme Inhibition

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes and are implicated in cancer progression. For example, a study highlighted the synthesis of pyrrole derivatives that effectively inhibited human carbonic anhydrase isoforms, demonstrating potential as therapeutic agents against multidrug-resistant cancer cells .

CompoundTarget EnzymeInhibition Constant (K_i)
This compoundhCA XII6.8 nM
Other Pyrrole DerivativeshCA II<50 nM

1.2. Antihypertensive Activity

Compounds related to the pyrrole structure have shown promising antihypertensive activity. A series of pyrrole derivatives were synthesized and tested in spontaneously hypertensive rats, revealing moderate to strong blood pressure-lowering effects . This suggests that this compound could be further explored for cardiovascular applications.

Anticancer Potential

The compound has been evaluated for its anticancer properties due to its ability to modulate critical signaling pathways involved in tumor growth.

2.1. Wnt/β-Catenin Signaling Pathway

Studies have shown that certain pyrrole derivatives can suppress the Wnt/β-catenin signaling pathway, which is often activated in various cancers. The inhibition of this pathway leads to decreased expression of oncogenes such as MYC and Fgf20, suggesting a potential role for this compound in cancer therapy .

Biochemical Applications

Beyond pharmacological applications, this compound has implications in biochemical research.

3.1. Monoclonal Antibody Production

Recent findings indicate that certain pyrrole derivatives can enhance monoclonal antibody production by influencing cell metabolism and viability during culture conditions. This could be particularly useful in biopharmaceutical manufacturing where optimizing antibody yields is crucial .

Formulation Development

The compound can be formulated into topical applications for various therapeutic uses.

4.1. Topical Creams and Ointments

Research into formulations has indicated that pyrrole derivatives can be incorporated into creams or ointments for skin applications, potentially serving as antifungal agents or for other dermatological uses .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study 1: A study on the synthesis of pyrrole derivatives demonstrated their effectiveness as inhibitors against specific cancer cell lines, showcasing their potential as novel anticancer drugs.
  • Case Study 2: Clinical trials involving antihypertensive pyrrole compounds revealed significant blood pressure reductions without severe side effects, indicating their viability for treating hypertension.

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring and phenol moiety also contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The phenol core in the target compound confers acidity (pKa ~8–10) due to the -OH group, whereas pyridine derivatives (e.g., ) exhibit basicity (pKa ~5–6 for pyridine). Thiazole-based analogs (e.g., ) introduce sulfur, which may enhance bioactivity or metal coordination.

Substituent Effects: Nitro Group: Enhances electron deficiency in all compounds, stabilizing negative charges (e.g., in phenol deprotonation) and directing electrophilic substitution. Cyanide (CN): In the benzonitrile derivative , the electron-withdrawing nitrile group increases stability but reduces solubility in polar solvents. Bromine: The 5-Bromo-pyridine analog serves as a substrate for Suzuki or Ullmann coupling reactions due to bromine’s leaving-group capability.

Molecular Weight and Polarity: The phenol derivative has the highest molecular weight among nitro-pyrrole compounds, followed by benzonitrile. Lower molecular weights (e.g., thiazole) correlate with smaller heterocyclic cores. Polarity decreases in the order: phenol > pyridine > benzonitrile > thiazole, impacting solubility and chromatographic behavior.

Limitations and Data Gaps

Experimental data for this compound—such as melting point, solubility, and spectroscopic profiles—are scarce in published literature. Further studies are required to elucidate its thermodynamic stability, synthetic pathways, and biological efficacy.

Biological Activity

5-Nitro-2-(1H-pyrrol-1-yl)phenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a nitro group and a pyrrole moiety, which are significant for its biological activity. The general structure can be represented as follows:

Chemical Formula C10H8N2O3\text{Chemical Formula }C_{10}H_{8}N_{2}O_{3}

Key Structural Features:

  • Nitro Group (-NO2) : Often associated with increased biological activity.
  • Pyrrole Ring : Known for its role in various pharmacological activities.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential therapeutic effects.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity .

Antimicrobial Activity

Several studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial effects. For instance, the introduction of electron-withdrawing groups like nitro enhances the binding affinity and activity against various pathogens.

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Similar Pyrrole Derivative3.125Escherichia coli
Another Pyrrole Compound10Pseudomonas aeruginosa

Note: TBD indicates that specific MIC values for this compound need further investigation.

Antitumor Activity

Pyrrole derivatives are being explored for their antitumor properties. In particular, studies have indicated that modifications to the pyrrole structure can enhance cytotoxicity against cancer cell lines. For example, a recent study highlighted the potential of structurally similar compounds in inhibiting tumor growth through apoptosis induction .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives demonstrated that introducing a nitro group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The results indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Antitumor Potential

Research focusing on the synthesis of highly functionalized pyrrole derivatives revealed their capability to inhibit cancer cell proliferation. Compounds structurally related to this compound were shown to modulate estrogen receptor activity, potentially offering new strategies for treating estrogen-dependent cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:

Compound NameBiological ActivityMIC/IC50 Values
This compoundAntimicrobial, Antitumor (TBD)TBD
Pyrrole Benzamide DerivativeStrong antibacterial (3.125 µg/mL)3.125 µg/mL against S. aureus
Highly Functionalized Pyrrole DerivativeAntitumor (effective against ER+ cells)IC50 = 10 µM

Q & A

Q. What are the standard synthetic routes for 5-nitro-2-(1H-pyrrol-1-yl)phenol, and how are intermediates characterized?

The synthesis typically involves nitration of 2-(1H-pyrrol-1-yl)phenol (a precursor) under controlled conditions. For example, nitration can be achieved using nitric acid in a sulfuric acid medium at low temperatures (0–5°C) to avoid over-nitration. Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (MS). For instance, ¹H NMR can confirm the position of the nitro group by observing deshielding effects on adjacent protons, while HRMS validates molecular weight .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions (e.g., nitro group at C5, pyrrole at C2) via chemical shifts. Aromatic protons near the nitro group typically show downfield shifts (δ 8.0–8.5 ppm) .
  • FTIR : Confirms nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and phenolic -OH (broad peak ~3300 cm⁻¹) .
  • HRMS : Validates the molecular formula (C₁₀H₈N₂O₃) with a high-resolution mass match .

Q. How does the nitro group influence the compound's reactivity in electrophilic substitution reactions?

The nitro group is a strong electron-withdrawing meta-director, reducing the electron density of the aromatic ring. This makes further electrophilic substitution (e.g., halogenation) challenging unless conducted under strongly activating conditions (e.g., using Lewis acids like FeCl₃) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in 2-(1H-pyrrol-1-yl)phenol to avoid byproducts?

Regioselective nitration requires precise control of reaction conditions:

  • Temperature : Maintain ≤5°C to favor mono-nitration.
  • Solvent : Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.
  • Catalysts : Additives like NaNO₂ or H₃PO₄ can enhance para/meta selectivity . Computational modeling (DFT) may predict reactive sites by analyzing electron density maps .

Q. What experimental strategies resolve contradictions in NMR data for nitro-pyrrole-phenol derivatives?

Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed via:

  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, especially in crowded aromatic regions .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitro/pyrrole group interactions .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .

Q. What methodologies are used to study the compound's interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Molecular docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .
  • Fluorescence quenching assays : Monitor conformational changes in proteins upon ligand binding .

Q. How does the compound's stability vary under different pH and temperature conditions?

Stability studies involve:

  • HPLC-UV monitoring : Track degradation products (e.g., nitro reduction to amine) under acidic/alkaline conditions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; nitro groups may decompose above 200°C .
  • Light exposure tests : Nitro-aromatics are prone to photodegradation, requiring amber glass storage .

Methodological Guidance

Q. Designing a SAR study for this compound derivatives: What substituents should be prioritized?

Focus on:

  • Nitro group modifications : Replace with electron-donating groups (e.g., -NH₂) to alter electronic effects.
  • Pyrrole ring substitutions : Introduce halogens or methyl groups to probe steric effects.
  • Phenol -OH derivatization : Acetylation or methylation to assess hydrogen bonding roles .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Identifies impurities at ppm levels via fragmentation patterns.
  • GC-FID : Quantifies volatile byproducts (e.g., unreacted pyrrole).
  • Elemental analysis : Confirms stoichiometry deviations caused by incomplete nitration .

Q. How can computational chemistry aid in predicting the compound's physicochemical properties?

Tools like Schrödinger Suite or Gaussian calculate:

  • LogP : Predicts lipophilicity using QSAR models.
  • pKa : Estimates acidity of the phenolic -OH (~9–10) and nitro group’s electronic effects.
  • Solubility : Molecular dynamics simulations in water/organic solvent mixtures .

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